molecular formula C6H4N2O B1626114 5H-Pyrrolo[1,2-A]imidazol-5-one CAS No. 51789-99-2

5H-Pyrrolo[1,2-A]imidazol-5-one

Cat. No.: B1626114
CAS No.: 51789-99-2
M. Wt: 120.11 g/mol
InChI Key: WZXWIEPSBBNWPL-UHFFFAOYSA-N
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Description

5H-Pyrrolo[1,2-A]imidazol-5-one is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-A]imidazol-5-one can be achieved through several methods. One common approach involves the condensation of 1H-imidazole with acrolein, followed by cyclization to form the desired fused ring system . Another method includes a three-component reaction involving ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . This reaction proceeds through an aldol mechanism, leading to the formation of the hexahydropyrrolo[1,2-A]imidazol-5-one framework.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 5H-Pyrrolo[1,2-A]imidazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the oxidation of cis-indenopyrrolo[1,2-A]imidazoles by sodium periodate leads to the formation of (pyrrolo[1,2-A]imidazol-5-yl)benzoic acids .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkylating agents, oxidizing agents like sodium periodate, and reducing agents. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and bases like cesium carbonate .

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5H-Pyrrolo[1,2-A]imidazol-5-one has a wide range of applications in scientific research:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic systems. It serves as a precursor for the development of new materials with unique electronic and optical properties .

Biology and Medicine: In the field of biology and medicine, this compound derivatives have shown promising antibacterial and antifungal activities . These compounds are being investigated for their potential use as antimicrobial agents and in the treatment of various infectious diseases.

Industry: In industry, this compound is used in the development of ionic liquids, which are important for applications such as carbon dioxide capture, fuel cells, and nanoparticle stabilization .

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-A]imidazol-5-one and its derivatives involves interactions with specific molecular targets. For example, some derivatives act as inhibitors of bacterial enzymes, disrupting essential metabolic pathways and leading to the death of the bacterial cells . The exact molecular targets and pathways can vary depending on the specific structure of the derivative.

Comparison with Similar Compounds

  • 5H-Imidazo[1,2-A]azepine
  • Pyrrolo[1,2-C]imidazole
  • Imidazo[1,5-A]indole

Comparison: Compared to similar compounds, 5H-Pyrrolo[1,2-A]imidazol-5-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. For instance, while 5H-Imidazo[1,2-A]azepine also features a fused ring system, its larger ring size can lead to different reactivity and biological activity .

Properties

IUPAC Name

pyrrolo[1,2-a]imidazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c9-6-2-1-5-7-3-4-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXWIEPSBBNWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447527
Record name 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51789-99-2
Record name 5H-PYRROLO[1,2-A]IMIDAZOL-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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